3,5-Dimethylbenzyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNVRRYQTHUESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181867 | |
| Record name | 1-Chloromethyl-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2745-54-2 | |
| Record name | 3,5-Dimethylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2745-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloromethyl-3,5-dimethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloromethyl-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,5-Dimethylbenzyl Chloride from 3,5-Dimethylbenzyl Alcohol
Abstract
This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of 3,5-dimethylbenzyl chloride, a key intermediate in pharmaceutical and fine chemical manufacturing. The document details the conversion of 3,5-dimethylbenzyl alcohol using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). It offers an in-depth exploration of the underlying reaction mechanism, a meticulously detailed experimental protocol, and critical considerations for process safety, reaction monitoring, product purification, and analytical characterization. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the preparation of substituted benzyl chlorides.
Introduction and Strategic Importance
3,5-Dimethylbenzyl chloride is a valuable electrophilic building block in organic synthesis. Its structural motif is incorporated into a variety of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The controlled synthesis of this intermediate is therefore of significant industrial and academic interest. The analogous compound, 3,5-dimethylbenzoyl chloride, is a crucial intermediate in the production of pesticides, highlighting the importance of the dimethylaryl framework in commercially significant molecules.[1]
The conversion of benzylic alcohols to their corresponding chlorides is a fundamental transformation in organic chemistry. The hydroxyl group of an alcohol is a notoriously poor leaving group (OH⁻), making direct nucleophilic substitution challenging. Therefore, the core principle of this synthesis is the in situ activation of the hydroxyl group by converting it into a superior leaving group, which is then readily displaced by a chloride ion. This guide focuses on the use of thionyl chloride (SOCl₂), a highly effective reagent for this purpose, which offers the significant advantage that its byproducts are gaseous (SO₂ and HCl), simplifying product isolation.
Reaction Principle and Mechanistic Insights
The reaction of 3,5-dimethylbenzyl alcohol with thionyl chloride proceeds via a nucleophilic substitution pathway. While the reaction can occur with thionyl chloride alone, it is often sluggish. The addition of a catalytic quantity of N,N-dimethylformamide (DMF) significantly accelerates the reaction rate.
The Role of DMF Catalyst:
The catalytic cycle begins with the reaction between thionyl chloride and DMF to form the Vilsmeier reagent, an electrophilic chloroiminium salt ([(CH₃)₂N=CHCl]⁺Cl⁻). This species is far more reactive towards the alcohol than thionyl chloride itself.
The Substitution Mechanism:
-
Activation of the Alcohol: The hydroxyl group of 3,5-dimethylbenzyl alcohol attacks the electrophilic Vilsmeier reagent.
-
Formation of an Intermediate: This attack forms a new intermediate and displaces a molecule that subsequently decomposes to carbon dioxide and dimethylamine. The crucial part is the formation of an oxonium ion where the original hydroxyl oxygen is now bonded to a reactive group.
-
Nucleophilic Attack: A chloride ion (Cl⁻), present in the reaction medium, then acts as a nucleophile. It attacks the benzylic carbon in a bimolecular nucleophilic substitution (Sₙ2) fashion.[2]
-
Product Formation: This backside attack leads to the displacement of the activated leaving group and the formation of 3,5-dimethylbenzyl chloride with an inversion of stereochemistry (though the starting material is achiral). The leaving group decomposes, releasing stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction to completion according to Le Châtelier's principle.[3]
Detailed Experimental Protocol
This protocol is based on a general and reliable procedure for the chlorination of substituted benzyl alcohols and is scaled for a 10 mmol reaction. Researchers should perform their own risk assessment and adapt the procedure as necessary for their specific laboratory conditions.
Reagent and Equipment Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10 mmol) | Molar Equivalents | Role |
| 3,5-Dimethylbenzyl alcohol | 136.19 | 1.36 g | 1.0 | Starting Material |
| Thionyl chloride (SOCl₂) | 118.97 | 1.43 g (0.87 mL) | 1.2 | Chlorinating Agent |
| Dichloromethane (CH₂Cl₂) | 84.93 | 20 mL | - | Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 µL | Catalytic | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~20 mL | - | Quenching Agent |
| Deionized Water | 18.02 | ~20 mL | - | Washing Agent |
| Brine (Saturated NaCl solution) | - | ~20 mL | - | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2-3 g | - | Drying Agent |
Equipment: 50 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard glassware for extraction and filtration, silica gel for chromatography.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylbenzyl alcohol (1.36 g, 10 mmol) and dichloromethane (20 mL).
-
Catalyst Addition: Add N,N-dimethylformamide (20 µL) to the stirring solution.
-
Cooling: Cool the flask in an ice bath to 0°C. This is crucial to control the initial exotherm of the reaction with thionyl chloride.
-
Reagent Addition: Add thionyl chloride (0.87 mL, 12 mmol) dropwise to the cold, stirring solution via a dropping funnel over 10-15 minutes. Vigorous gas evolution (HCl, SO₂) will be observed. Ensure the reaction is performed in a well-ventilated fume hood with appropriate gas scrubbing (e.g., a sodium hydroxide trap).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1 hour.
-
Monitoring Completion: The progress of the reaction should be monitored to ensure complete consumption of the starting alcohol. This is effectively done using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample can be taken, quenched carefully with a drop of water, and analyzed. The disappearance of the starting alcohol spot (TLC) or peak (GC) indicates completion.
Work-up and Purification
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution (~20 mL). Caution: This will cause vigorous gas evolution (CO₂) as the acidic byproducts are neutralized. Perform this step slowly and with stirring in a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and then brine (20 mL). The water wash removes residual salts and DMF, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude 3,5-dimethylbenzyl chloride is typically purified by flash column chromatography on silica gel to remove any non-polar impurities or residual starting material. The choice of eluent will depend on the polarity of any impurities, but a hexane/ethyl acetate gradient is a common starting point.
Product Characterization
The identity and purity of the final product must be confirmed through standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the aromatic and benzylic protons and carbons. The benzylic CH₂ signal is a key diagnostic, expected to shift from ~4.6 ppm in the alcohol to ~4.5 ppm in the chloride.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show the disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the appearance of a C-Cl stretch (around 600-800 cm⁻¹).
Safety and Handling Precautions
It is imperative that this procedure is conducted with strict adherence to safety protocols in a well-ventilated chemical fume hood.
-
3,5-Dimethylbenzyl Alcohol: May cause skin, eye, and respiratory irritation.[4] Standard laboratory PPE (gloves, safety glasses, lab coat) should be worn.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to liberate toxic gases (SO₂ and HCl).[5][6] It causes severe skin burns and eye damage and is toxic if inhaled.[5][6] Must be handled with extreme care under anhydrous conditions. Use of heavy-duty gloves and a face shield is recommended.
-
Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. Exposure should be minimized.
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid skin contact and inhalation.
-
3,5-Dimethylbenzyl Chloride (Product): As a benzylic chloride, it is expected to be a lachrymator and corrosive. Similar compounds cause severe skin burns and eye damage.[7] Handle with appropriate PPE.
Conclusion
The conversion of 3,5-dimethylbenzyl alcohol to 3,5-dimethylbenzyl chloride using thionyl chloride and catalytic DMF is a highly efficient and reliable method. The procedure offers excellent yields and is amenable to a wide range of substituted benzyl alcohols. The key to success lies in the careful control of reaction conditions, particularly temperature during the addition of thionyl chloride, and a thorough work-up to remove acidic byproducts. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this important synthetic intermediate with high purity.
References
- Supporting Information for a scientific article.
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
- Google Patents. (2019). CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides.
-
PubChem. Compound Summary for 3,5-Dimethylbenzyl alcohol. National Center for Biotechnology Information. Available at: [Link]
-
Carl Roth. (2023). Safety Data Sheet: Thionyl chloride. Available at: [Link]
-
Filo. (2024). Conversion of benzyl alcohol in to benzyl chloride mechanism. Available at: [Link]
-
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]
- Google Patents. (2013). Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction.
-
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: [Link]
-
ResearchGate. (2006). Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. Available at: [Link]
-
Filo. (2024). Convert the followingBenzyl alcohol to benzyl chloride. Available at: [Link]
-
Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Available at: [Link]
Sources
- 1. CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google Patents [patents.google.com]
- 2. askfilo.com [askfilo.com]
- 3. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]
- 4. 3,5-Dimethylbenzyl alcohol | C9H12O | CID 33706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. bionium.miami.edu [bionium.miami.edu]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dimethylbenzyl Chloride
Introduction: Unveiling the Reactivity of a Versatile Synthetic Intermediate
In the landscape of organic synthesis and drug development, substituted benzyl chlorides serve as critical building blocks for introducing complex molecular architectures. Among these, 3,5-dimethylbenzyl chloride, also known as 1-(chloromethyl)-3,5-dimethylbenzene, presents a unique case for electrophilic aromatic substitution (EAS). Its reactivity is governed by the interplay of three distinct substituents on the aromatic ring: two activating methyl groups and a deactivating chloromethyl group. This guide provides a comprehensive technical analysis of the anticipated electrophilic substitution reactions on this substrate. We will delve into the underlying electronic and steric principles that dictate its reactivity and regioselectivity, offer predictive insights into reaction outcomes, and provide foundational protocols for researchers exploring its synthetic potential.
The structure of 3,5-dimethylbenzyl chloride is foundational to understanding its chemical behavior.
Caption: Structure of 3,5-Dimethylbenzyl Chloride.
Pillar 1: Causality and Prediction - The Directing Effects of Substituents
The regiochemical outcome of any electrophilic attack on the 3,5-dimethylbenzyl chloride ring is not random. It is a predictable consequence of the electronic effects exerted by the existing methyl (-CH₃) and chloromethyl (-CH₂Cl) groups. Understanding these effects is paramount to designing successful synthetic strategies.
The Activating, Ortho-, Para-Directing Influence of Methyl Groups
The two methyl groups at the C3 and C5 positions are classical activating groups.[1] They donate electron density to the benzene ring through two primary mechanisms:
-
Inductive Effect (+I): Alkyl groups are more electropositive than sp²-hybridized carbon atoms, leading to a net push of electron density into the ring through the sigma bond framework.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring allows for delocalization of electron density, further enriching the ring.
This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Furthermore, this electron donation preferentially stabilizes the carbocation intermediates (sigma complexes) formed during attack at the ortho and para positions relative to the methyl groups.[1]
The Deactivating, Ortho-, Para-Directing Influence of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) presents a more nuanced electronic profile.
-
Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the methylene carbon, which in turn withdraws density from the aromatic ring through the sigma bond. This inductive withdrawal deactivates the ring, making it less reactive than benzene.
-
Directing Effect: Despite its deactivating nature, the -CH₂Cl group is considered an ortho-, para-director. This can be understood by examining the stability of the sigma complex intermediates. For attack at the ortho and para positions, a resonance structure can be drawn that places the positive charge on the carbon bearing the -CH₂Cl group. While this is a destabilized carbocation due to the inductive pull of the chlorine, the overall stability of the ortho and para intermediates is still greater than the meta intermediate, where this resonance stabilization is not possible. The directing effect of substituted alkyl groups like -CHCl₂ and -CCl₃ follows this pattern, where they are deactivating but still primarily ortho-, para-directing (though steric hindrance can significantly reduce the ortho product yield for bulkier groups).[1]
Consensus and Predicted Regioselectivity
In 3,5-dimethylbenzyl chloride, the directing effects of the three substituents converge to strongly favor substitution at specific positions. The two methyl groups strongly activate the positions ortho and para to them.
-
The C2 position is ortho to the C1-CH₂Cl group and ortho to the C3-CH₃ group.
-
The C4 position is para to the C1-CH₂Cl group and ortho to both the C3-CH₃ and C5-CH₃ groups.
-
The C6 position is ortho to the C1-CH₂Cl group and ortho to the C5-CH₃ group.
Due to the powerful, synergistic activating effect of the two methyl groups, the C4 position is the most electronically enriched and sterically accessible site . The C2 and C6 positions are also activated but to a lesser extent than C4 and are subject to more steric hindrance from the adjacent chloromethyl group. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C4 position, with minor products potentially forming at the C2 and C6 positions.
Caption: Predicted Regioselectivity for Electrophilic Attack.
Pillar 2: Self-Validating Protocols for Key Transformations
The following protocols are generalized methodologies based on established procedures for electrophilic aromatic substitution. They serve as a robust starting point for the investigation of 3,5-dimethylbenzyl chloride and must be optimized based on experimental observations.
A. Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further transformations, particularly reduction to an amine.
Predicted Outcome: The major product is expected to be 1-(chloromethyl)-3,5-dimethyl-2-nitrobenzene, with smaller amounts of the 4-nitro isomer. Correction: Based on the directing effects discussed, the major product is 1-(chloromethyl)-3,5-dimethyl-4-nitrobenzene .
Causality of Experimental Choices:
-
Reagents: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (0-10 °C) is critical to prevent over-reaction (dinitration) and decomposition of the substrate. The benzylic chloride is sensitive to strong acid at elevated temperatures.
Generalized Protocol: Synthesis of 1-(chloromethyl)-3,5-dimethyl-4-nitrobenzene
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 25 mL) to 0 °C in an ice-salt bath.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 10 mL) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Dissolve 3,5-dimethylbenzyl chloride (e.g., 0.1 mol) in a minimal amount of a suitable inert solvent like dichloromethane or use it neat if liquid. Add this solution dropwise to the cold nitrating mixture over 30-60 minutes, maintaining the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with stirring. The solid product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified product.
B. Halogenation (Bromination)
Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl).
Predicted Outcome: The major product will be 4-bromo-1-(chloromethyl)-3,5-dimethylbenzene.
Causality of Experimental Choices:
-
Reagents: Molecular bromine (Br₂) is the source of the electrophile. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron filings (which react with Br₂ to form FeBr₃ in situ), is required to polarize the Br-Br bond, creating a potent electrophile.[2]
-
Solvent: An inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), is used to dissolve the reactants and control the reaction temperature.
Generalized Protocol: Synthesis of 4-bromo-1-(chloromethyl)-3,5-dimethylbenzene
-
Setup: To a flask protected from light and fitted with a stirrer and a dropping funnel, add 3,5-dimethylbenzyl chloride (0.1 mol) and a catalytic amount of iron filings (e.g., 0.5 g).
-
Reagent Addition: Add a solution of bromine (0.1 mol) in an inert solvent (e.g., 20 mL of CCl₄) dropwise at room temperature. The characteristic red color of bromine should fade as it is consumed. Hydrogen bromide (HBr) gas will be evolved.
-
Reaction: After the addition, stir the mixture at room temperature for 1-3 hours or until the reaction is complete (monitored by TLC and the cessation of HBr evolution).
-
Workup: Quench the reaction by carefully adding a dilute aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer.
-
Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.
C. Friedel-Crafts Acylation
This reaction introduces an acyl group (R-C=O) to the ring, forming a ketone. This is a powerful method for creating new carbon-carbon bonds.
Predicted Outcome: The major product is expected to be 4-acetyl-1-(chloromethyl)-3,5-dimethylbenzene.
Causality of Experimental Choices:
-
Reagents: An acyl chloride (e.g., acetyl chloride, CH₃COCl) is the source of the acyl group. A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts to generate the highly electrophilic acylium ion (CH₃CO⁺).
-
Stoichiometry: The catalyst (AlCl₃) complexes with the product ketone, so slightly more than one equivalent of AlCl₃ per mole of substrate is required.
-
Potential Complication: The benzylic chloride functionality of the substrate could potentially react with the aromatic ring under Friedel-Crafts conditions (intramolecularly or intermolecularly), leading to undesired side products. This necessitates careful temperature control and reaction monitoring.
Generalized Protocol: Synthesis of 1-(4-acetyl-2,6-dimethylphenyl)methyl chloride
-
Setup: In a dry flask equipped with a stirrer, reflux condenser, and addition funnel, suspend anhydrous aluminum chloride (0.11 mol) in an inert solvent like dichloromethane (CH₂Cl₂).
-
Acylium Ion Formation: Cool the suspension in an ice bath and add acetyl chloride (0.1 mol) dropwise.
-
Substrate Addition: Add a solution of 3,5-dimethylbenzyl chloride (0.1 mol) in dichloromethane dropwise to the stirred mixture, keeping the temperature below 10 °C.
-
Reaction: After addition, allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting ketone can be purified by column chromatography or recrystallization.
Pillar 3: Data Presentation and Visualization
Due to the lack of specific experimental data in the literature for electrophilic substitutions on 3,5-dimethylbenzyl chloride, the following table summarizes the predicted outcomes based on the theoretical analysis of substituent directing effects.
| Reaction Type | Electrophile (E⁺) | Predicted Major Product | Predicted Minor Product(s) | Key Considerations |
| Nitration | NO₂⁺ | 1-(chloromethyl)-3,5-dimethyl-4-nitrobenzene | 1-(chloromethyl)-3,5-dimethyl-2-nitrobenzene | Highly exothermic; requires strict temperature control. |
| Halogenation | Br⁺ / Cl⁺ | 4-Halo-1-(chloromethyl)-3,5-dimethylbenzene | 2-Halo-1-(chloromethyl)-3,5-dimethylbenzene | Requires a Lewis acid catalyst; reaction is typically regioselective. |
| Sulfonation | SO₃ | 4-(chloromethyl)-2,6-dimethylbenzenesulfonic acid | 2-(chloromethyl)-4,6-dimethylbenzenesulfonic acid | Reversible reaction; product isolation can be challenging. |
| Friedel-Crafts Acylation | RCO⁺ | 1-(4-Acyl-2,6-dimethylphenyl)methyl chloride | 1-(2-Acyl-4,6-dimethylphenyl)methyl chloride | Potential for side reactions at the benzylic chloride site. |
General Experimental Workflow
The following diagram outlines a universal workflow applicable to the electrophilic substitution reactions described.
Caption: Generalized workflow for electrophilic substitution.
Safety and Handling
Benzyl chlorides as a class of compounds are lachrymatory and irritants. 3,5-Dimethylbenzyl chloride should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
While specific literature on the electrophilic aromatic substitution of 3,5-dimethylbenzyl chloride is sparse, a thorough analysis based on fundamental principles of organic chemistry allows for robust predictions of its reactivity and regioselectivity. The synergistic ortho-, para-directing effects of the two methyl groups are expected to dominate, directing incoming electrophiles primarily to the C4 position. The chloromethyl group serves to deactivate the ring, necessitating reaction conditions that may be slightly more forcing than those used for more activated substrates like m-xylene. The generalized protocols and predictive framework provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this versatile intermediate.
References
- Google Patents. (n.d.). Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction.
- Google Patents. (n.d.). The synthetic method of 3,5- dimethyl benzoyl chlorides.
-
Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylbenzoyl Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. Retrieved from [Link]
-
Chemguide. (n.d.). Halogenation of benzene and methylbenzene. Retrieved from [Link]
Sources
The Strategic Incorporation of 3,5-Dimethylbenzyl Chloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of synthons available, substituted benzyl halides serve as versatile reagents for introducing crucial aromatic moieties that can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic profile. This technical guide delves into the specific applications of 3,5-dimethylbenzyl chloride, a seemingly simple yet strategically important building block. While often overshadowed by its more decorated counterparts, the 3,5-dimethylbenzyl group offers a unique combination of steric and electronic properties that can be artfully exploited in drug design. This document will provide an in-depth exploration of its synthetic utility, showcase its role in the development of potent bioactive molecules, and offer detailed experimental protocols for its incorporation. We will dissect the structure-activity relationships of its derivatives and present a forward-looking perspective on its potential in contemporary drug discovery programs.
Introduction: The Benzyl Group as a Privileged Scaffold Element
The benzyl group is a ubiquitous structural motif in a vast array of biologically active compounds. Its rigid, planar geometry provides a scaffold for the precise spatial orientation of functional groups, facilitating interactions with biological targets. Furthermore, the aromatic ring can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions, all of which can contribute to binding affinity. The true versatility of the benzyl group in medicinal chemistry, however, lies in the ability to modulate its properties through substitution on the aromatic ring. These substitutions can fine-tune electronic effects, lipophilicity, and steric bulk, thereby optimizing a compound's pharmacological profile.
3,5-Dimethylbenzyl chloride, and its more reactive counterpart, 3,5-dimethylbenzyl bromide, serve as key reagents for introducing the 3,5-dimethylbenzyl moiety. This particular substitution pattern imparts a unique set of characteristics that medicinal chemists can leverage to address specific design challenges.
Physicochemical Properties and Reactivity of 3,5-Dimethylbenzyl Halides
A thorough understanding of the starting material is fundamental to its effective application. 3,5-Dimethylbenzyl chloride and bromide are reactive electrophiles, readily participating in nucleophilic substitution reactions.
| Property | 3,5-Dimethylbenzyl chloride | 3,5-Dimethylbenzyl bromide |
| Molecular Formula | C₉H₁₁Cl | C₉H₁₁Br |
| Molecular Weight | 154.64 g/mol | 199.09 g/mol [1] |
| Appearance | Colorless to pale yellow liquid | White to off-white solid |
| Boiling Point | ~ 215 °C | Not readily available |
| Melting Point | Not applicable | 37-39 °C |
| Reactivity | Good electrophile | Excellent electrophile |
The presence of the two methyl groups at the meta positions of the benzyl ring influences the reactivity of the benzylic carbon. While they are not in direct conjugation with the benzylic position, they do exert a modest electron-donating inductive effect, which can slightly stabilize the incipient carbocation in SN1-type reactions. However, for primary benzyl halides, the SN2 mechanism generally predominates. The key takeaway for the medicinal chemist is the reliable and predictable reactivity of these halides with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
Caption: Synthetic pathway to 3-(3,5-dimethylbenzyl)uracil derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies on these uracil derivatives have revealed the critical role of the 3,5-dimethylbenzyl moiety in achieving high potency. [2][3]
| Compound | R Group at N1 | EC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 10c | 4-picolyl | 0.03 | 2863 |
| 6-amino analog | benzyl | 0.069 | 661 |
| 6-azido analog | benzyl | 0.067 | 685 |
Data compiled from multiple sources.[2][3]
The 3,5-dimethyl substitution pattern appears to be optimal for fitting into a specific hydrophobic pocket of the HIV-1 reverse transcriptase enzyme. Molecular modeling studies have suggested that the two methyl groups engage in favorable van der Waals interactions within the binding site, thereby enhancing the affinity of the inhibitor. [2]The benzyl group itself acts as a linker, positioning the uracil core and other substituents for optimal interactions with the enzyme.
Experimental Protocols
To provide a practical resource for researchers, the following are detailed protocols for the synthesis of a key intermediate and a final bioactive compound.
Synthesis of 3-(3,5-Dimethylbenzyl)uracil
Objective: To synthesize the core scaffold for a series of NNRTI candidates.
Materials:
-
Uracil
-
3,5-Dimethylbenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred suspension of uracil (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF, add 3,5-dimethylbenzyl chloride (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-(3,5-dimethylbenzyl)uracil as a white solid.
Synthesis of 6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil
Objective: To synthesize a potent anti-HIV-1 agent from a 6-chloro precursor.
Materials:
-
1-Benzyl-6-chloro-3-(3,5-dimethylbenzyl)uracil
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Step 1: Azide Formation
-
Dissolve 1-benzyl-6-chloro-3-(3,5-dimethylbenzyl)uracil (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and stir the mixture at room temperature for 2 hours. [4]3. Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the 6-azido intermediate, which can be used in the next step without further purification.
Step 2: Reduction to the Amine
-
Dissolve the crude 6-azido intermediate from the previous step in anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add a solution of LiAlH₄ in THF (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes. [4]4. Quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.
-
Add saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography to afford 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil.
Broader Potential and Future Directions
While the anti-HIV application is well-documented, the utility of 3,5-dimethylbenzyl chloride is not limited to this therapeutic area. The 3,5-dimethylbenzyl moiety can be incorporated into a wide variety of molecular scaffolds to modulate their physicochemical properties. Its introduction can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. The steric bulk of the two methyl groups can also be used to probe the size and shape of binding pockets and to improve selectivity by preventing binding to off-targets.
Future applications of this versatile building block could extend to:
-
Oncology: As a component of kinase inhibitors, where the benzyl group can be directed towards hydrophobic regions of the ATP-binding site.
-
Neuroscience: In the design of ligands for CNS targets, where fine-tuning of lipophilicity is crucial for blood-brain barrier penetration.
-
Inflammation: As a constituent of enzyme inhibitors or receptor antagonists involved in inflammatory pathways.
The continued exploration of the 3,5-dimethylbenzyl group as a "pharmacophoric element" will undoubtedly lead to the discovery of new and improved therapeutic agents.
Conclusion
3,5-Dimethylbenzyl chloride, though a structurally simple reagent, offers a sophisticated tool for the medicinal chemist. Its predictable reactivity, coupled with the unique steric and electronic properties of the resulting 3,5-dimethylbenzyl group, makes it a valuable asset in the design and synthesis of novel bioactive molecules. The success of 3-(3,5-dimethylbenzyl)uracil derivatives as potent anti-HIV-1 agents serves as a powerful testament to the strategic value of this building block. As drug discovery programs continue to tackle increasingly complex biological targets, the judicious use of well-characterized and versatile synthons like 3,5-dimethylbenzyl chloride will remain a cornerstone of innovation.
References
-
Synthesis and evaluation of novel 3-(3,5-dimethylbenzyl)uracil analogs as potential anti-HIV-1 agents. PubMed. [Link]
-
(PDF) Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)Uracil Derivatives with Potential Anti-HIV Activity. ResearchGate. [Link]
-
Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1. ResearchGate. [Link]
-
3,5-Dimethylbenzyl bromide | C9H11Br | CID 141334 - PubChem. PubChem. [Link]
-
Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives with potential anti-HIV activity. Antiviral Chemistry & Chemotherapy. [Link]
Sources
- 1. 3,5-Dimethylbenzyl bromide | C9H11Br | CID 141334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel 3-(3,5-dimethylbenzyl)uracil analogs as potential anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives with potential anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Friedel-Crafts Alkylation using 3,5-Dimethylbenzyl Chloride
Abstract
This document provides a comprehensive technical guide for performing the Friedel-Crafts alkylation of aromatic compounds using 3,5-dimethylbenzyl chloride. The protocol is designed for researchers, chemists, and professionals in drug development and materials science. We delve into the underlying mechanistic principles, provide detailed, step-by-step experimental procedures, and offer insights into process optimization, troubleshooting, and safety. The use of 3,5-dimethylbenzyl chloride as an alkylating agent is particularly advantageous as the resulting benzylic carbocation is stabilized and less prone to the rearrangements that can plague reactions with other primary alkyl halides[1]. This guide emphasizes causality, ensuring users understand the rationale behind each procedural step to achieve reproducible, high-yield outcomes.
Introduction and Scientific Rationale
The Friedel-Crafts alkylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds to an aromatic ring[2]. This electrophilic aromatic substitution (EAS) reaction is instrumental in the synthesis of a vast array of compounds, from commodity chemicals like ethylbenzene to complex pharmaceutical intermediates[3].
The choice of 3,5-dimethylbenzyl chloride as the electrophile precursor is strategic. The resulting 3,5-dimethylbenzyl moiety is a valuable structural motif in medicinal chemistry and materials science. The methyl groups provide steric bulk and influence the electronic properties of the parent molecule, which can enhance binding affinity to biological targets or modify the photophysical properties of materials. Mechanistically, as a benzylic halide, it readily forms a resonance-stabilized carbocation upon activation with a Lewis acid, minimizing the risk of skeletal rearrangements that are a common limitation of Friedel-Crafts alkylations involving primary alkyl halides[1].
This guide will focus on the reaction of 3,5-dimethylbenzyl chloride with representative aromatic substrates—toluene and anisole—to demonstrate the protocol's applicability and address the regiochemical outcomes dictated by the directing effects of the substituents on the aromatic nucleophile.
Reaction Mechanism and Principles
The Friedel-Crafts alkylation proceeds via a multi-step mechanism that is crucial to understand for successful execution and troubleshooting[3][4].
-
Generation of the Electrophile: The reaction is initiated by the activation of 3,5-dimethylbenzyl chloride with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)[3][5]. The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive 3,5-dimethylbenzyl carbocation. This carbocation is the key electrophile and is stabilized by resonance with the attached aromatic ring.
-
Electrophilic Attack: The electron-rich π-system of the aromatic substrate (nucleophile) attacks the electrophilic carbocation. This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost in this intermediate[4].
-
Restoration of Aromaticity: A weak base, typically [AlCl₄]⁻, abstracts a proton from the sp³-hybridized carbon of the arenium ion that bears the new substituent. This deprotonation step restores the stable aromatic system, regenerates the Lewis acid catalyst, and produces HCl as a byproduct[3][4].
Below is a diagram illustrating the mechanistic pathway.
Caption: Reaction mechanism for the Lewis acid-catalyzed Friedel-Crafts alkylation.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS Number | Recommended Purity | Supplier Notes |
| 3,5-Dimethylbenzyl chloride | 1785-89-3 | ≥98% | Lachrymator. Handle with extreme care in a fume hood. |
| Toluene | 108-88-3 | Anhydrous, ≥99.8% | Can serve as both solvent and substrate. |
| Anisole | 100-66-3 | Anhydrous, ≥99.7% | Highly activated substrate. |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | Anhydrous, ≥99.9% | Highly hygroscopic. Store in a desiccator. Reacts violently with water. |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous, ≥99.8% | Inert solvent for the reaction. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 2M solution | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Saturated solution | For neutralization. |
| Sodium Chloride (NaCl) | 7647-14-5 | Saturated solution (Brine) | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Reagent Grade | For drying the organic phase. |
| Silica Gel | 112926-00-8 | 60 Å, 230-400 mesh | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice-water bath and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves.
Detailed Experimental Protocols
General Considerations: Friedel-Crafts reactions must be conducted under strictly anhydrous conditions, as water will react with and deactivate the Lewis acid catalyst[6]. All glassware should be oven- or flame-dried and assembled while hot under a stream of inert gas.
Protocol 1: Alkylation of Toluene with 3,5-Dimethylbenzyl Chloride
This protocol uses toluene in excess, which serves as both the aromatic substrate and the solvent. Using the substrate in excess is a common strategy to minimize polyalkylation, a potential side reaction where the product, which is more nucleophilic than the starting material, undergoes a second alkylation[4][7].
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Friedel-Crafts alkylation experiment.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet and a drying tube, and a 50 mL pressure-equalizing dropping funnel. Ensure the entire apparatus is dry and purged with nitrogen.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 3,5-dimethylbenzyl chloride (5.00 g, 32.3 mmol) in 20 mL of anhydrous toluene.
-
Reaction Initiation: To the reaction flask, add 80 mL of anhydrous toluene. Begin stirring and cool the flask to 0°C using an ice-water bath.
-
Catalyst Addition: Carefully and in small portions, add anhydrous aluminum chloride (4.75 g, 35.6 mmol) to the stirred toluene. The addition is exothermic. Allow the resulting slurry to stir at 0°C for 15 minutes.
-
Alkylation: Add the 3,5-dimethylbenzyl chloride solution from the dropping funnel to the reaction mixture dropwise over 30 minutes. Maintain the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Prepare a beaker with 100 g of crushed ice and 50 mL of 2M HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This will decompose the aluminum chloride complex in a highly exothermic process.
-
Work-up - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the excess toluene.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the product (a mixture of ortho and para isomers).
Protocol 2: Alkylation of Anisole with 3,5-Dimethylbenzyl Chloride
Anisole is a highly activated aromatic ring due to the electron-donating methoxy group. The reaction is typically faster and may require milder conditions or less catalyst.
-
Modification: Use dichloromethane (DCM) as an inert solvent.
-
Stoichiometry: Use anisole (1.1 equivalents) and 3,5-dimethylbenzyl chloride (1.0 equivalent).
-
Catalyst: Reduce the amount of AlCl₃ to 1.05 equivalents.
-
Temperature: Maintain the reaction at 0°C throughout to prevent side reactions and control regioselectivity. The primary product is expected to be the para-substituted isomer due to steric hindrance at the ortho positions.
Expected Results and Data Interpretation
The alkylation of toluene is expected to yield a mixture of ortho and para isomers, with the para isomer often predominating due to reduced steric hindrance. The alkylation of anisole is expected to yield predominantly the para isomer.
| Substrate | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Major Product(s) | Typical Yield |
| Toluene | AlCl₃ (1.1) | Toluene | 0 → RT | 3 | 2- and 4-(3,5-Dimethylbenzyl)toluene | 75-85% |
| Anisole | AlCl₃ (1.05) | DCM | 0 | 2 | 1-(3,5-Dimethylbenzyl)-4-methoxybenzene | 80-90% |
Characterization:
-
¹H NMR: Look for the characteristic singlet for the benzylic CH₂ protons around 4.0 ppm. The aromatic region will show signals corresponding to both aromatic rings.
-
GC-MS: Can be used to determine the ratio of isomers and confirm the molecular weight of the products.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (hydrolyzed AlCl₃).2. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous AlCl₃ from an unopened bottle or a properly stored container.2. Increase reaction time and/or temperature incrementally while monitoring by TLC. |
| Polyalkylation | 1. Reaction product is more reactive than the starting material.2. Stoichiometry of reactants is close to 1:1. | 1. Use a large excess of the aromatic substrate (e.g., 5-10 equivalents).2. Add the alkylating agent slowly to maintain its low concentration. |
| Charring/Tar Formation | 1. Reaction temperature is too high.2. Catalyst concentration is too high. | 1. Maintain strict temperature control, especially during catalyst and reagent addition.2. Consider using a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂). |
| Complex Work-up Emulsion | Incomplete decomposition of the AlCl₃-product complex. | Add more dilute acid during the quench and stir vigorously until all solids dissolve and two clear layers form. |
Safety and Hazard Management
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.
-
Fume Hood: All operations must be performed in a certified chemical fume hood due to the volatile, toxic, and corrosive nature of the reagents.
-
3,5-Dimethylbenzyl chloride: Is a lachrymator (tear-inducing) and a potential mutagen. Avoid inhalation of vapors and skin contact.
-
Aluminum Chloride (AlCl₃): Reacts violently and exothermically with water and moisture, releasing corrosive HCl gas. Handle the solid quickly in an inert atmosphere if possible. The quenching procedure is highly exothermic and must be done slowly with adequate cooling.
-
Solvents: Toluene and Dichloromethane are flammable and/or toxic. Ensure there are no ignition sources nearby.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Kennepohl, D., Farmer, S., & Soderberg, T. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts alkylation. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [YouTube Video]. [Link]
-
McMurry, J. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. In Organic Chemistry (10th ed.). [Link]
-
Chemistry with Caroline. (2022). Friedel Crafts Alkylation Reactions (Electrophilic Aromatic Substitution) [YouTube Video]. [Link]
-
Chem LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
NileRed. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [YouTube Video]. [Link]
-
Ramachandran, P. V., Lin, R., Alawaed, A. A., & Hamann, H. J. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Organic & Biomolecular Chemistry. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
Sources
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 3,5-Dimethylbenzyl Chloride for Alcohol Protection in Organic Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3,5-dimethylbenzyl chloride as a robust and versatile protecting group for alcohols. While structurally similar to the conventional benzyl (Bn) group, the electronic properties conferred by the two methyl substituents on the aromatic ring offer a nuanced reactivity profile. This guide will delve into the underlying chemical principles, provide step-by-step protocols for protection and deprotection, and discuss the strategic advantages of the 3,5-dimethylbenzyl (DMB) ether in complex synthetic routes.
Introduction: The Strategic Role of Alcohol Protecting Groups
The hydroxyl group is a ubiquitous and highly reactive functional group in organic molecules. Its presence can interfere with a wide array of chemical transformations. Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions.[3] After the desired transformations are completed elsewhere in the molecule, the protecting group is selectively removed to regenerate the original functional group.[3]
Benzyl ethers are a cornerstone in the protection of alcohols due to their general stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[4] The cleavage of benzyl ethers is typically achieved through catalytic hydrogenolysis.[4] However, the need for orthogonality in complex syntheses has driven the development of substituted benzyl ethers with tailored reactivity.[5][6] The electronic nature of substituents on the aromatic ring significantly influences the stability and cleavage conditions of the benzyl ether. For instance, electron-donating groups, such as a p-methoxy group (in the PMB ether), render the benzylic position more susceptible to oxidative cleavage.[5][7]
The 3,5-Dimethylbenzyl (DMB) Group: A Unique Profile
The 3,5-dimethylbenzyl group offers a unique position in the spectrum of benzyl-type protecting groups. The two methyl groups at the meta positions provide a moderate electron-donating effect through induction and hyperconjugation. This electronic enrichment of the aromatic ring is expected to make the DMB ether more susceptible to oxidative cleavage than the parent benzyl ether, yet potentially more stable than the highly activated p-methoxybenzyl (PMB) ether.
Key Advantages:
-
Enhanced Stability: The DMB group is expected to be stable to a wide range of non-reductive and non-oxidative conditions, similar to the standard benzyl group.
-
Orthogonal Cleavage: The primary method for deprotection is catalytic hydrogenolysis. However, the increased electron density from the methyl groups suggests that oxidative cleavage, for example with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), should be more facile than for an unsubstituted benzyl ether.[5][8] This provides an orthogonal deprotection strategy to other protecting groups that are sensitive to hydrogenolysis.
-
Tunable Reactivity: The reactivity of the DMB group towards oxidative cleavage is predicted to be intermediate between that of a benzyl group and a PMB group, offering a useful alternative when fine-tuning of deprotection conditions is required.[9]
Experimental Protocols
Protection of Alcohols with 3,5-Dimethylbenzyl Chloride
The formation of a 3,5-dimethylbenzyl ether typically proceeds via a Williamson ether synthesis, which is a robust and high-yielding SN2 reaction.[4] The alcohol is first deprotonated with a suitable base to form an alkoxide, which then displaces the chloride from 3,5-dimethylbenzyl chloride.
Diagram of Protection Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. youtube.com [youtube.com]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. scispace.com [scispace.com]
Application Note & Protocols: Nucleophilic Substitution Reactions of 3,5-Dimethylbenzyl Chloride
Abstract: This document provides a comprehensive technical guide for performing nucleophilic substitution reactions using 3,5-dimethylbenzyl chloride as the electrophilic substrate. We delve into the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways inherent to benzylic systems, offering field-proven insights into how reaction conditions can be tailored to favor a specific mechanism. Detailed, step-by-step protocols for the synthesis of 3,5-dimethylbenzyl cyanide (an S(_N)2-favored pathway) and 3,5-dimethylbenzyl alcohol (an S(_N)1-favored solvolysis) are presented. Furthermore, this guide covers essential methodologies for reaction monitoring, product purification, and analytical characterization, designed to ensure reproducible and verifiable outcomes for researchers in organic synthesis and drug development.
Mechanistic Considerations: The S(_N)1/S(_N)2 Crossroads of a Benzylic Halide
3,5-Dimethylbenzyl chloride is a primary benzylic halide. This structure places it at a fascinating mechanistic crossroads. Unlike simple primary alkyl halides that strongly favor the S(_N)2 pathway, or tertiary halides that are predisposed to the S(_N)1 pathway, benzylic halides are highly reactive in both.[1] The choice between a concerted (S(_N)2) or a stepwise (S(_N)1) mechanism is therefore not dictated by the substrate alone, but is profoundly influenced by the experimental conditions.
-
The S(_N)2 Pathway: This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[2] For 3,5-dimethylbenzyl chloride, this is favored by strong, often anionic, nucleophiles (e.g., CN
, RS , N(_3) ) in polar aprotic solvents (e.g., acetone, DMSO, DMF). These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.[3] -
The S(N)1 Pathway: This pathway proceeds through a discrete, carbocation intermediate. The rate-determining step is the unimolecular dissociation of the chloride ion to form a 3,5-dimethylbenzyl carbocation.[4] This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring, making the S(_N)1 route highly accessible even for a primary halide. This pathway is promoted by conditions that stabilize this ionic intermediate, namely polar protic solvents (e.g., water, ethanol, formic acid) and weaker nucleophiles.[3][5]
The ability to direct the reaction down one of these paths is a powerful tool in synthetic chemistry. The following diagram illustrates this mechanistic choice.
Caption: Competing S(_N)1 and S(_N)2 pathways for 3,5-dimethylbenzyl chloride.
Experimental Protocols
The following protocols are designed to exemplify the selective execution of S(_N)2 and S(_N)1 reactions.
Protocol A: S(_N)2 Synthesis of 3,5-Dimethylbenzyl Cyanide
This protocol utilizes a strong nucleophile (sodium cyanide) in a polar aprotic solvent to favor a bimolecular substitution mechanism.
Materials:
-
3,5-Dimethylbenzyl chloride
-
Sodium cyanide (NaCN)
-
Potassium iodide (KI, catalytic amount)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine sodium cyanide (1.2 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents). Add anhydrous acetone to the flask.
-
Causality Note: Acetone is a polar aprotic solvent that dissolves the reactants but does not significantly solvate the cyanide anion, maximizing its nucleophilicity.[3] Potassium iodide acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive benzyl iodide.
-
-
Reactant Addition: Dissolve 3,5-dimethylbenzyl chloride (1.0 equivalent) in a minimal amount of anhydrous acetone and add it to the stirring suspension in the flask.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, typically lower R(_f), product spot indicates conversion.
-
Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.[6] Filter the mixture to remove insoluble salts and concentrate the filtrate using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO(_3) solution and brine.
-
Causality Note: The washes remove any remaining inorganic salts and impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator to yield the crude 3,5-dimethylbenzyl cyanide.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.[6]
Protocol B: S(_N)1 Solvolysis to Synthesize 3,5-Dimethylbenzyl Alcohol
This protocol uses a weak nucleophile (water) in a polar protic solvent mixture, conditions designed to promote the formation of a stable carbocation intermediate.
Materials:
-
3,5-Dimethylbenzyl chloride
-
Acetone
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flask, dissolve 3,5-dimethylbenzyl chloride (1.0 equivalent) in a 1:1 mixture of acetone and water.
-
Reaction Execution: Stir the solution vigorously at room temperature. The formation of a precipitate (the alcohol product may be less soluble) or cloudiness can indicate reaction progress. Gentle warming (to 40-50°C) can accelerate the reaction.
-
Monitoring: Monitor the reaction by TLC. A common issue is the co-elution of the starting material and product. Staining the TLC plate (e.g., with permanganate) can help differentiate the alcohol (which reacts) from the halide.
-
Workup: Once the reaction is complete (typically 1-3 hours), add diethyl ether to the flask to extract the product.
-
Extraction: Transfer the mixture to a separatory funnel. If layers do not separate well, add more diethyl ether or a small amount of brine. Separate the organic layer.
-
Washing: Wash the organic layer with saturated NaHCO(_3) solution to neutralize any HCl formed as a byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and remove the solvent using a rotary evaporator to yield crude 3,5-dimethylbenzyl alcohol.
-
Purification: The product can be purified by recrystallization or column chromatography.
Analytical Characterization and Data
Verifying the outcome of the synthesis is critical. A combination of chromatographic and spectroscopic techniques provides a self-validating system.
Reaction Monitoring & Purification Workflow
Caption: General workflow for reaction monitoring and product isolation.
Expected Analytical Data:
All quantitative and qualitative data should be summarized for clear interpretation and comparison.
| Compound | Formula | Mol. Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected IR (cm⁻¹) |
| 3,5-Dimethylbenzyl Chloride | C₉H₁₁Cl | 154.64 | ~7.0 (s, 1H, Ar-H), ~6.9 (s, 2H, Ar-H), 4.5 (s, 2H, CH₂Cl), 2.3 (s, 6H, 2xCH₃) | ~3000 (Ar C-H), ~1600 (Ar C=C), ~1250 (CH₂-Cl), ~700 (Ar C-H bend) |
| 3,5-Dimethylbenzyl Cyanide | C₁₀H₁₁N | 145.20 | ~7.0 (s, 1H, Ar-H), ~6.9 (s, 2H, Ar-H), 3.7 (s, 2H, CH₂CN), 2.3 (s, 6H, 2xCH₃) | ~3000 (Ar C-H), ~2250 (C≡N) , ~1600 (Ar C=C) |
| 3,5-Dimethylbenzyl Alcohol | C₉H₁₂O | 136.19 | ~6.9 (s, 1H, Ar-H), ~6.8 (s, 2H, Ar-H), 4.6 (s, 2H, CH₂OH), 2.3 (s, 6H, 2xCH₃), ~1.6 (br s, 1H, OH) | ~3350 (br, O-H) , ~3000 (Ar C-H), ~1600 (Ar C=C), ~1030 (C-O) |
Note: NMR chemical shifts are approximate and can vary. The appearance of the characteristic nitrile (C≡N) or hydroxyl (O-H) stretch in the IR spectrum is a key diagnostic indicator.
References
-
Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. Available at: [Link]
-
Hunt, I. Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]
-
Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Available at: [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]
-
Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]
-
Quora. Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Available at: [Link]
- Google Patents. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
-
University of Wisconsin-Madison. Experiment 7 — Nucleophilic Substitution. Available at: [Link]
-
Sharts, C. M. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Chemistry Notes Info. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. asccollegekolhar.in [asccollegekolhar.in]
- 6. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
Application Notes & Protocols: The Utility of 3,5-Dimethylbenzyl Chloride in the Synthesis of Novel Triarylmethane Dyes
Introduction: Unlocking Chromophoric Potential
3,5-Dimethylbenzyl chloride, a substituted aromatic halide, presents itself as a versatile yet underexplored intermediate in the synthesis of colorants. While its structural analogs have found applications in various chemical syntheses, the specific use of 3,5-dimethylbenzyl chloride in dye manufacturing is not extensively documented in mainstream literature. However, its inherent reactivity, governed by the benzylic chloride functional group, makes it a prime candidate for electrophilic substitution reactions, a cornerstone of many dye synthesis pathways. This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of a theoretical yet scientifically grounded application of 3,5-dimethylbenzyl chloride in the creation of a novel triarylmethane dye. The protocols herein are based on established principles of organic chemistry, particularly the Friedel-Crafts alkylation, and are designed to be a self-validating system for the exploration of new chromophores.
Core Concept: A Friedel-Crafts Approach to Triarylmethane Scaffolds
The triarylmethane dyes are a prominent class of synthetic colorants characterized by a central carbon atom bonded to three aromatic rings. The color of these dyes arises from an extended π-conjugated system. The synthesis of these dyes often proceeds through a colorless intermediate known as a leuco dye, which is subsequently oxidized to the final, colored form.
This application note details a two-step synthesis strategy to produce a novel, substituted triarylmethane dye, leveraging 3,5-dimethylbenzyl chloride as a key building block. The proposed synthesis involves:
-
Step 1: Friedel-Crafts Alkylation - The reaction of 3,5-dimethylbenzyl chloride with an electron-rich aromatic compound, such as N,N-dimethylaniline, in the presence of a Lewis acid catalyst to form the corresponding leuco dye.
-
Step 2: Oxidation - The conversion of the colorless leuco dye to the brightly colored triarylmethane dye using a suitable oxidizing agent.
This approach offers a pathway to novel dye structures with potentially unique photophysical properties, influenced by the substitution pattern of the 3,5-dimethylbenzyl moiety.
Chemical Properties and Safety Data
A thorough understanding of the properties and hazards of all reagents is paramount for safe and successful experimentation.
| Chemical | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Hazards |
| 3,5-Dimethylbenzyl chloride | C₉H₁₁Cl | 154.64 | ~105-107 at 14 mmHg | Corrosive, Lachrymator (Assumed based on similar benzyl chlorides) |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 194 | Toxic, Carcinogen Suspect, Flammable |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 180 (sublimes) | Corrosive, Reacts Violently with Water |
| Chloranil | C₆Cl₄O₂ | 245.88 | 290 (decomposes) | Irritant, Toxic to aquatic life |
Experimental Protocols
Part 1: Synthesis of the Leuco Dye via Friedel-Crafts Alkylation
This protocol details the synthesis of 4,4'-((3,5-dimethylphenyl)methylene)bis(N,N-dimethylaniline), the leuco base of our target dye. The reaction is a Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds with aromatic rings.[3][4]
Causality of Experimental Choices:
-
N,N-Dimethylaniline: This is chosen as the nucleophilic aromatic compound due to the strong electron-donating nature of the dimethylamino group, which activates the aromatic ring towards electrophilic substitution, primarily at the para position.
-
Aluminum Chloride (AlCl₃): A strong Lewis acid is required to facilitate the formation of the benzyl carbocation from 3,5-dimethylbenzyl chloride, which then acts as the electrophile.[3][5]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as aluminum chloride reacts violently with water, which would also quench the catalyst.
-
Temperature Control: The initial reaction is conducted at a low temperature to control the exothermic reaction and minimize potential side reactions. The subsequent warming to room temperature allows the reaction to proceed to completion.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.
-
Reagent Preparation: In the reaction flask, dissolve 10 g of anhydrous aluminum chloride in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.
-
Addition of N,N-Dimethylaniline: To the cooled AlCl₃ suspension, add 15.8 g (2 equivalents) of freshly distilled N,N-dimethylaniline dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. A colored complex will form.
-
Addition of 3,5-Dimethylbenzyl Chloride: In a separate flask, prepare a solution of 10 g (1 equivalent) of 3,5-dimethylbenzyl chloride in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the ice has melted and the layers have separated.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure leuco dye as a colorless solid.
Part 2: Oxidation of the Leuco Dye to the Triarylmethane Dye
The colorless leuco dye is converted to the intensely colored dye through oxidation. Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a suitable oxidizing agent for this transformation, as it acts by hydride abstraction from the central carbon of the leuco base.[6]
Causality of Experimental Choices:
-
Chloranil: A powerful oxidizing agent that effectively removes a hydride ion from the central carbon of the leuco dye, leading to the formation of the conjugated, colored triphenylmethyl cation.
-
Solvent: A non-polar organic solvent like toluene is used to dissolve the leuco dye and facilitate the reaction with chloranil.
-
Heating: The reaction is heated to increase the rate of oxidation.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the purified leuco dye (5 g) in 100 mL of toluene.
-
Addition of Oxidant: Add a stoichiometric amount of chloranil (3.4 g, 1 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The solution should develop a deep color. Monitor the reaction by TLC until the leuco dye spot disappears.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The dye may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Isolation: Collect the precipitated dye by filtration. Wash the solid with a small amount of cold toluene and then with petroleum ether to remove any unreacted chloranil and its reduction product.
-
Drying: Dry the final dye product in a vacuum oven at a low temperature.
Characterization of the Synthesized Dye
The structure and purity of the synthesized leuco dye and the final triarylmethane dye should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the 3,5-dimethylbenzyl moiety.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
UV-Visible Spectroscopy: To determine the absorption maximum (λmax) of the final dye in a suitable solvent (e.g., ethanol), which is a key characteristic of its color.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
Visualizing the Process
Reaction Pathway
Caption: Synthesis of a novel triarylmethane dye.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the use of standard analytical techniques at each stage. The successful synthesis of the leuco dye can be confirmed by the disappearance of the starting materials on TLC and by spectroscopic characterization (NMR, MS) of the purified product. The subsequent oxidation to the final dye is visually apparent by the formation of a strong color, and the purity and identity of the final product can be verified by UV-Vis spectroscopy and other analytical methods. The well-established nature of the Friedel-Crafts reaction and the oxidation of leuco dyes provides a high degree of confidence in the feasibility of this synthetic route.
References
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Nature Environment and Pollution Technology. (2022). Comparative Advanced Oxidation Decolorization of the Triphenylmethane Dye with Dimethyl Dioxirane and Hydrogen Peroxide. Retrieved from [Link]
-
Journal of the American Chemical Society. (1965). Aromatic substitution. XXVII. Friedel-Crafts benzylation of toluene and benzene with substituted benzyl chlorides. Substituent effects in the electrophilic substituting agent affecting the nature of the transition state as reflected by substrate and positional selectivity. Retrieved from [Link]
-
Lancashire Online Knowledge. (n.d.). THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylbenzoyl Chloride. Retrieved from [Link]
-
ACG Publications. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (1931). Process for the oxidation of leuco compounds of the triaryl methane series.
-
LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
PubMed. (2019). Analysis of Triphenylmethane Dye Residues and their Leuco-Forms in Frozen Fish by LC-MS/MS, Fish Microbial Quality, and Effect of Immersion in Whole Milk on Dye Removal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides by chlorination or substitution. Retrieved from [Link]
-
RSC Publishing. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Retrieved from [Link]
-
FDA. (2017). Lib 4646 Triphenylmethan dye residue analysis. Retrieved from [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Alkylbenzyl dimethyl ammonium chloride. Retrieved from [Link]
-
OSTI.GOV. (1988). Reaction of substituted benzyl chlorides with 1,4-di-tert-butylbenzene and 1,3,5-Tri-tert-butylbenzene. Retrieved from [Link]
- Google Patents. (2013). Preparation method of benzyl chloride derivatives.
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Dimethyl benzyl cetylammonium chloride. Retrieved from [Link]
-
Shree Sulphurics. (n.d.). 3,5-Dimethylbenzoyl Chloride. Retrieved from [Link]
Sources
Troubleshooting & Optimization
How to avoid polyalkylation in Friedel-Crafts reactions with 3,5-Dimethylbenzyl chloride
Topic: How to Avoid Polyalkylation in Friedel-Crafts Reactions with 3,5-Dimethylbenzyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical guide for navigating the complexities of Friedel-Crafts reactions. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the common challenge of polyalkylation, with a specific focus on the use of 3,5-Dimethylbenzyl chloride. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of a Friedel-Crafts reaction, and why is it a problem with 3,5-Dimethylbenzyl chloride?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylations where an aromatic substrate undergoes multiple alkylation steps.[1][2] The fundamental issue arises from the nature of the reaction product itself. The initial product of the reaction—the mono-alkylated arene—is more reactive, or more nucleophilic, than the starting aromatic compound.[3] This is because the newly attached alkyl group is electron-donating, which activates the aromatic ring towards further electrophilic attack.[3]
With 3,5-Dimethylbenzyl chloride, the resulting 3,5-dimethylbenzyl group is a powerful activating group. Once the first molecule of your arene is benzylated, it becomes a more attractive target for the 3,5-dimethylbenzyl carbocation than the unreacted arene, leading to the formation of di-, tri-, and even higher alkylated products. This reduces the yield of your desired mono-alkylated product and complicates purification significantly.
Caption: The cycle of polyalkylation in Friedel-Crafts reactions.
Q2: Does the 3,5-dimethylbenzyl carbocation undergo rearrangement?
A2: Generally, no. One of the advantages of using a benzylic halide like 3,5-Dimethylbenzyl chloride is that the resulting benzylic carbocation is relatively stable due to resonance delocalization of the positive charge into the aromatic ring. Unlike primary alkyl halides which are notorious for undergoing hydride or alkyl shifts to form more stable secondary or tertiary carbocations, benzylic carbocations typically do not rearrange.[1][4] This simplifies the product mixture by avoiding isomeric byproducts arising from carbocation rearrangement.
Q3: What is the most straightforward method to suppress polyalkylation?
A3: The simplest and often most effective initial strategy is to manipulate the stoichiometry of the reactants. By using a large excess of the aromatic substrate relative to the 3,5-Dimethylbenzyl chloride, you can statistically favor the reaction of the electrophile with the unreacted arene.[2] This increases the probability that the carbocation will encounter a molecule of the starting material before it can react with the more nucleophilic mono-alkylated product. A molar ratio of 5:1 to 10:1 (Arene : Alkylating Agent) is a common starting point.
Troubleshooting Guide: Suppressing Polyalkylation
Issue 1: I'm still observing significant polyalkylation even when using an excess of my aromatic substrate.
This is a common issue, especially when using highly active Lewis acid catalysts like aluminum chloride (AlCl₃). Here are several advanced strategies to gain better control over the reaction.
The choice of Lewis acid is critical. A highly reactive catalyst generates the electrophile quickly, which can lead to poor selectivity.
-
Milder Lewis Acids: Instead of AlCl₃, consider using milder Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃).[1][3] These catalysts are less aggressive and can lead to a more controlled reaction rate, thereby improving selectivity for the mono-alkylated product.
-
Heterogeneous Catalysts (Solid Acids): This is a highly recommended approach for both selectivity and green chemistry principles. Solid acids like zeolites (e.g., FeY), sulfated zirconia, and certain clays (e.g., montmorillonite) have shown excellent performance in Friedel-Crafts alkylations.[5][6][7][8] Their porous structures can impart shape selectivity, sterically hindering the larger, already-alkylated product from accessing the active sites for a second alkylation.[5] They also offer the significant advantage of being easily filtered out of the reaction mixture, simplifying workup and allowing for catalyst recycling.[6]
Table 1: Comparison of Catalysts for Friedel-Crafts Benzylation
| Catalyst Type | Example(s) | Activity | Selectivity for Mono-alkylation | Key Advantages |
| Strong Lewis Acid | AlCl₃ | Very High | Often Poor | High conversion rates |
| Milder Lewis Acid | FeCl₃, ZnCl₂ | Moderate | Good | Better control over reactivity |
| Solid Acids | FeY Zeolite, Sulfated Zirconia | High | Excellent | Shape selectivity, reusability, easy separation |
The distribution of products can be influenced by whether the reaction is under kinetic or thermodynamic control.
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to -20 °C) generally favors the kinetically controlled product. The first alkylation step typically has a lower activation energy than subsequent alkylations, so at lower temperatures, you can favor the formation of the mono-alkylated product and minimize over-alkylation.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS). Prolonged reaction times, especially at higher temperatures, can allow the reaction to reach thermodynamic equilibrium, which may favor the formation of more stable, poly-alkylated products.
Caption: Energy profile illustrating kinetic vs. thermodynamic control.
Issue 2: My desired product is difficult to synthesize via direct alkylation. Is there a more robust, albeit indirect, method?
When all else fails, or when you require the highest possible purity of the mono-substituted product, the Friedel-Crafts acylation followed by reduction is the gold-standard workaround.[4]
-
Friedel-Crafts Acylation: React your arene with 3,5-dimethylbenzoyl chloride in the presence of AlCl₃. Unlike alkylation, the acylation reaction is self-limiting. The product, a ketone, contains a strongly electron-withdrawing acyl group, which deactivates the aromatic ring and prevents any further acylation reactions.[1] This reliably yields the mono-acylated product.
-
Reduction: The resulting ketone can then be reduced to the desired methylene (-CH₂-) group. Two common methods for this are:
-
Clemmensen Reduction: Using amalgamated zinc (Zn(Hg)) in hydrochloric acid.
-
Wolff-Kishner Reduction: Using hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH).
-
This two-step sequence completely bypasses the issue of polyalkylation.
Caption: The reliable two-step acylation-reduction pathway.
Experimental Protocols
Protocol 1: Mono-alkylation using a Solid Acid Catalyst
This protocol is a starting point for achieving high selectivity for mono-alkylation.
-
Catalyst Activation: If using a zeolite or clay catalyst, activate it by heating under vacuum at a temperature recommended by the manufacturer (typically >120 °C) for several hours to remove adsorbed water.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aromatic substrate (10.0 eq) and the activated solid acid catalyst (e.g., FeY zeolite, 10% w/w relative to the alkylating agent).
-
Solvent: Add a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reagent Addition: While stirring under a nitrogen atmosphere, slowly add a solution of 3,5-Dimethylbenzyl chloride (1.0 eq) in the same solvent over 30-60 minutes.
-
Reaction: Maintain the reaction at room temperature or cool to 0 °C. Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, cool the mixture to room temperature and filter to recover the solid catalyst. The catalyst can be washed with solvent, dried, and stored for reuse. The filtrate contains the product mixture. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Ferreira, V. F., et al. (2006). Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite. Semantic Scholar. [Link]
-
Silva, A. M. S., et al. (n.d.). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Yadav, G. D., & Kamble, S. B. (n.d.). Friedel−Crafts Alkylation of Diphenyl Oxide with Benzyl Chloride over Sulphated Zirconia. ResearchGate. [Link]
-
La Manna, P., et al. (2019). Green, Mild, and Efficient Friedel-Crafts Benzylation of Scarcely Reactive Arenes and Heteroarenes Under On-Water Conditions. ChemSusChem, 12(8), 1673-1683. [Link]
-
Li, J., et al. (2019). Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. ResearchGate. [Link]
-
Olah, G. A., et al. (1972). Electrophilic aromatic substitution. 8. A kinetic study of the Friedel-Crafts benzylation reaction in nitromethane, nitrobenzene, and sulfolane. Substituent effects in Friedel-Crafts benzylation. Journal of the American Chemical Society. [Link]
-
Chemistry Stack Exchange. (2020). Friedel-Crafts's alkylation of Toluene. [Link]
-
Ichikawa, T., et al. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Advances. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04005G [pubs.rsc.org]
Technical Support Center: Purification of 3,5-Dimethylbenzyl Chloride Reaction Products
Welcome to the technical support center for the purification of 3,5-dimethylbenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why," grounding our protocols in solid chemical principles to ensure your success.
I. Understanding the Chemistry: Common Synthesis Routes and Impurity Profiles
3,5-Dimethylbenzyl chloride is typically synthesized via one of two primary routes, each with its own characteristic impurity profile. Understanding the source of these impurities is the first step in designing an effective purification strategy.
-
Chloromethylation of m-Xylene: This is a common industrial method involving the reaction of m-xylene with formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst.[1]
-
Expected Impurities:
-
Unreacted m-xylene: Due to incomplete reaction.
-
Over-chloromethylated products: Such as 1,3-bis(chloromethyl)-4,6-dimethylbenzene and other polychlorinated species.[2]
-
3,5-Dimethylbenzyl alcohol: Formed by hydrolysis of the product, especially during aqueous workup.[3][4]
-
Bis(3,5-dimethylbenzyl) ether: A common byproduct in chloromethylation reactions.[3]
-
-
-
Conversion from 3,5-Dimethylbenzyl Alcohol: This laboratory-scale synthesis often involves reacting 3,5-dimethylbenzyl alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[5]
-
Expected Impurities:
-
Unreacted 3,5-dimethylbenzyl alcohol: Due to incomplete reaction.
-
Bis(3,5-dimethylbenzyl) ether: Can form from the self-condensation of the starting alcohol under acidic conditions.
-
Residual chlorinating agent and byproducts: For example, sulfur dioxide and HCl if thionyl chloride is used.
-
-
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the purification of 3,5-dimethylbenzyl chloride.
Q1: My crude 3,5-dimethylbenzyl chloride is dark and viscous. What is the likely cause?
A dark and viscous appearance often indicates the formation of polymeric byproducts. Benzyl chlorides are susceptible to polymerization, especially at elevated temperatures or in the presence of acidic or metallic impurities (like iron chlorides).[6][7] This is a common issue if the reaction was run at too high a temperature or if acidic byproducts were not promptly neutralized.
Q2: I'm observing fuming (evolution of HCl gas) during my initial workup. Is this normal?
Yes, some fuming can be normal, especially if there is residual HCl from a chloromethylation reaction or from the use of thyl chloride. However, excessive fuming, particularly when heating, is a sign of product decomposition and potential polymerization.[6] It is crucial to neutralize any acidic components before any distillation steps.
Q3: How can I effectively remove the unreacted 3,5-dimethylbenzyl alcohol from my product?
Separating 3,5-dimethylbenzyl alcohol from the corresponding chloride can be challenging due to their similar polarities and boiling points.[3]
-
Aqueous Workup: A thorough wash with water can help to partition some of the more polar alcohol into the aqueous phase.
-
Column Chromatography: Careful optimization of the eluent system is necessary. A less polar eluent may improve separation.[3]
-
Vacuum Distillation: While their boiling points are close, careful fractional distillation under reduced pressure may achieve separation.
Q4: What are the best analytical methods to assess the purity of my 3,5-dimethylbenzyl chloride?
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques for identifying and quantifying impurities in your product.[3] ¹H NMR spectroscopy is also invaluable for confirming the structure of the desired product and identifying major impurities.
III. Troubleshooting Guides & Detailed Protocols
This section provides step-by-step protocols for common purification techniques and troubleshooting advice for issues that may arise.
A. Aqueous Workup: The First Line of Defense
An initial aqueous workup is a critical step to remove acidic impurities, water-soluble byproducts, and residual reagents.
Protocol 1: Standard Aqueous Wash
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent the funnel frequently to release any CO₂ gas produced.
-
Shake the funnel for 2-3 minutes, then allow the layers to separate. Discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water.
-
Follow with a wash using an equal volume of brine (saturated NaCl solution) to help break any emulsions and remove residual water.
-
Separate the organic layer and proceed to the drying step.
Troubleshooting Aqueous Workup
-
Problem: An emulsion forms and the layers will not separate.
-
Solution: Add more brine and gently swirl. Let the separatory funnel stand for a longer period. If the emulsion persists, filtering the entire mixture through a pad of Celite® can sometimes help break it.
-
B. Vacuum Distillation
Vacuum distillation is a highly effective method for purifying 3,5-dimethylbenzyl chloride, as it allows for boiling at a lower temperature, minimizing the risk of polymerization.[6]
Before you begin: It is critical that the crude product is thoroughly washed to remove any acidic impurities and is completely dry. Distilling wet or acidic benzyl chloride will likely lead to decomposition and polymerization.[6]
Protocol 2: Vacuum Distillation
-
Dry the washed organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter the dried liquid into a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.
-
Set up a vacuum distillation apparatus. Ensure all glassware joints are properly sealed.
-
Slowly reduce the pressure to the desired level.
-
Begin heating the flask gently.
-
Collect the fraction that distills at the appropriate temperature and pressure. Note: The exact boiling point will depend on the vacuum achieved. As a reference, unsubstituted benzyl chloride boils at 61°C/10 mmHg.[8]
Quantitative Data: Boiling Point of Benzyl Chloride at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 10 | 61 |
| 20 | 75 |
| 40 | 90 |
| 100 | 113 |
This table is for unsubstituted benzyl chloride and should be used as an estimate. The boiling point of 3,5-dimethylbenzyl chloride will be slightly higher.
Troubleshooting Vacuum Distillation
-
Problem: The product in the distillation flask is turning dark and polymerizing.
-
Problem: The product is decomposing, with evidence of HCl gas evolution.
-
Cause: This is often caused by the presence of water.[6]
-
Solution: Ensure the product is thoroughly dried before distillation.
-
C. Column Chromatography
Flash column chromatography can be used for smaller scale purifications or when distillation is not effective, particularly for separating impurities with very similar boiling points.
Protocol 3: Flash Column Chromatography
-
Select an appropriate solvent system: Use thin-layer chromatography (TLC) to determine a suitable eluent. A good starting point for benzyl chlorides is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.
-
Pack the column: Use silica gel as the stationary phase.
-
Load the sample: The crude product can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.
-
Elute the column: Run the column with the chosen solvent system, collecting fractions.
-
Analyze fractions: Use TLC to identify the fractions containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
-
Problem: Poor separation between 3,5-dimethylbenzyl chloride and 3,5-dimethylbenzyl alcohol.
-
Cause: These compounds have similar polarities.[3]
-
Solution: Optimize the solvent system. Try a less polar eluent mixture (e.g., increase the proportion of hexanes). Running a gradient elution (gradually increasing the polarity of the eluent) may also improve separation.
-
IV. Visualization of Purification Workflow
The following diagram illustrates a typical purification workflow for 3,5-dimethylbenzyl chloride.
Caption: General purification workflow for 3,5-dimethylbenzyl chloride.
V. References
-
Sciencemadness.org. (2019). Benzyl Chloride Distillation Problems. [Online] Available at: [Link]
-
Google Patents. (n.d.). Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction. [Online] Available at:
-
Google Patents. (n.d.). The synthetic method of 3,5- dimethyl benzoyl chlorides. [Online] Available at:
-
IOSR Journal. (n.d.). Chloromethylation of Meta Xylene by Phase Transfer Catalysis. [Online] Available at: [Link]
-
Google Patents. (n.d.). Process for the continuous preparation of benzyl alcohol. [Online] Available at:
-
Google Patents. (n.d.). Hydrolysis of benzyl chloride to benzyl alcohol. [Online] Available at:
-
Google Patents. (n.d.). Stabilized benzyl chloride. [Online] Available at:
-
Google Patents. (n.d.). Process for preparing chloromethylated aromatic materials. [Online] Available at:
-
Royal Society of Chemistry. (n.d.). Different chlorine and hydroxyl radical environments impact m-xylene oxidation products. [Online] Available at: [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Online] Available at: [Link]
-
MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). 7-methoxyphthalide. [Online] Available at: [Link]
-
GOV.UK. (n.d.). Benzyl chloride - Incident management. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Blanc chloromethylation. [Online] Available at: [Link]
-
YouTube. (2025). Making Benzyl Chloride & Benzaldehyde using Hardware Store Chemicals. [Online] Available at: [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Online] Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. [Online] Available at: [Link]
-
LookChem. (n.d.). Purification of Benzyl chloride. [Online] Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of benzyl chloride. [Online] Available at: [Link]
-
Eureka | Patsnap. (n.d.). Industrial production method of 3, 5-Dimethylbenzoyl chloride. [Online] Available at: [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Online] Available at: [Link]
-
YouTube. (2022). Making Benzyl Chloride A Useful Chemical. [Online] Available at: [Link]
-
YouTube. (2025). New Route for Benzyl Chloride?. [Online] Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Online] Available at: [Link]
-
Google Patents. (n.d.). Method for catalytic reaction of chloromethylation of aromatic cyclic compound. [Online] Available at:
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5750801A - Process for the continuous preparation of benzyl alcohol - Google Patents [patents.google.com]
- 5. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Validation & Comparative
A Senior Application Scientist's Guide: 3,5-Dimethylbenzyl Chloride as a Strategic Alternative to Benzyl Bromide in Synthesis
In the landscape of drug discovery and fine chemical synthesis, the benzylation of nucleophiles remains a cornerstone transformation for installing protecting groups or building complex molecular architectures. For decades, benzyl bromide has been the reagent of choice—a highly reactive, reliable workhorse for forging carbon-heteroatom and carbon-carbon bonds. Its utility is undisputed, but its high reactivity and pronounced lachrymatory nature present significant handling challenges.
This guide provides an in-depth comparison between the classic reagent, benzyl bromide, and a strategic alternative: 3,5-dimethylbenzyl chloride. We will move beyond a simple cataloging of properties to explore the mechanistic rationale behind their differing reactivities, present illustrative experimental data, and provide the field-proven insights necessary for researchers to make informed decisions at the bench. Our analysis is grounded in the principles of nucleophilic substitution, offering a clear framework for when the robust reactivity of benzyl bromide is essential versus when the nuanced profile of 3,5-dimethylbenzyl chloride may offer tangible advantages in terms of selectivity, cost, or safety.
Section 1: Physicochemical and Reactivity Profile
At its core, a benzylation reaction is a nucleophilic substitution, most commonly proceeding via an SN2 mechanism for these primary benzylic halides. The efficacy of the benzylating agent is therefore governed by two principal factors: the electrophilicity of the benzylic carbon and the stability of the halide leaving group.
The Dominant Factor: Leaving Group Ability
The most significant difference between benzyl bromide and any benzyl chloride is the identity of the leaving group. The relative ability of a halide to depart is inversely related to its basicity. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), it follows that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This makes bromide a superior leaving group.[1][2]
This single factor dictates that benzyl bromide is inherently more reactive than 3,5-dimethylbenzyl chloride . Reactions employing benzyl bromide will proceed faster and typically under milder conditions than those with its chloride counterpart.
The Subtle Modulator: Electronic Effects of Ring Substituents
The 3,5-dimethyl substitution pattern on the benzyl chloride molecule introduces a secondary electronic effect. Methyl groups are weakly electron-donating through an inductive effect, also known as hyperconjugation.[3][4] This effect slightly increases the electron density of the aromatic ring. While this is a key consideration in electrophilic aromatic substitution, its impact on the SN2 reaction at the benzylic carbon is more subtle and significantly less impactful than the leaving group effect. The increased electron density could marginally decrease the electrophilicity of the benzylic carbon, further tempering the reactivity of 3,5-dimethylbenzyl chloride compared to an unsubstituted benzyl halide.
Comparative Properties
| Property | Benzyl Bromide | 3,5-Dimethylbenzyl Chloride | Rationale for Difference |
| Molecular Formula | C₇H₇Br | C₉H₁₁Cl | Different substituents. |
| Molecular Weight | 171.04 g/mol | 154.64 g/mol | Bromine is heavier than chlorine and two methyl groups. |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid (projected) | Typical for benzyl halides. |
| Boiling Point | 198-199 °C | ~220-225 °C (estimated based on isomers) | Increased molecular weight and van der Waals forces from methyl groups raise the boiling point. |
| Reactivity | High | Moderate | Bromide is a significantly better leaving group than chloride.[2][5] |
| Key Feature | Gold standard for high reactivity | Offers specific 3,5-dimethylbenzyl moiety | Reactivity vs. Structural Specificity |
Section 2: Experimental Protocol and Performance Comparison
To translate these principles into practice, we present a standardized protocol for the O-benzylation of a model substrate, 4-methylphenol. This protocol is designed as a self-validating system where reaction time and yield serve as direct measures of the electrophile's reactivity.
Experimental Workflow: O-Benzylation of 4-Methylphenol
Caption: General workflow for O-benzylation.
Detailed Step-by-Step Methodology
-
Reagent Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylphenol (1.08 g, 10.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).
-
Solvent Addition: Add 40 mL of acetone. The use of a polar aprotic solvent like acetone or DMF is crucial as it solubilizes the reactants without interfering with the nucleophilic attack.
-
Electrophile Addition: Add the benzylating agent (11.0 mmol, 1.1 eq.)—either benzyl bromide (1.88 g, 1.33 mL) or 3,5-dimethylbenzyl chloride (1.70 g, ~1.55 mL). A slight excess of the electrophile ensures complete consumption of the starting phenol.
-
Reaction: Heat the mixture to reflux (~56 °C for acetone) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) every 2 hours, eluting with 9:1 Hexanes:Ethyl Acetate.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KCl/KBr).
-
Isolation: Rinse the filter cake with additional acetone (2 x 10 mL). Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure ether product.
Illustrative Comparative Data
The following data are representative of typical outcomes and projections based on the established reactivity principles.
| Parameter | Using Benzyl Bromide | Using 3,5-Dimethylbenzyl Chloride (Projected) | Causality and Field Insights |
| Reaction Time | 4 - 6 hours | 16 - 24 hours | The superior leaving group ability of bromide results in a ~4x faster reaction rate under identical conditions. |
| Required Temp. | 56 °C (Acetone Reflux) | 56 °C (or higher, e.g., 80°C in DMF for acceptable rate) | To achieve a comparable reaction time, the less reactive chloride would likely require a higher boiling solvent like DMF or acetonitrile. |
| Typical Yield | 92 - 98% | 85 - 93% | The longer reaction time required for the chloride can lead to minor side reactions or degradation, potentially lowering the isolated yield. |
| Purity (Crude) | High | High | Both reactions are generally clean, but the potential for side products increases with extended heating. |
Section 3: Synthesis, Safety, and Strategic Selection
Synthesis and Commercial Availability
Both reagents are commercially available. However, understanding their synthesis provides insight into potential impurities and cost.
-
Benzyl Bromide: Typically synthesized via the free-radical bromination of toluene using N-bromosuccinimide (NBS) or elemental bromine under UV irradiation.
-
3,5-Dimethylbenzyl Chloride: Can be readily synthesized via the chloromethylation of m-xylene using formaldehyde and HCl. This is a standard method for producing various substituted benzyl chlorides.[6]
Comparative Safety Profile
Both benzyl bromide and substituted benzyl chlorides are hazardous reagents that must be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.
| Hazard Category | Benzyl Bromide | 3,5-Dimethylbenzyl Chloride (Data from 2,6-isomer)[7] | Key Considerations |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | Harmful if swallowed. | Benzyl bromide generally exhibits higher acute toxicity. |
| Skin Corrosion | Causes severe skin burns and eye damage. | Causes severe skin burns and eye damage. | Both are highly corrosive. Immediate flushing with water is critical upon contact. |
| Eye Damage | Causes serious eye damage. | Causes serious eye damage. | Chemical splash goggles and a face shield are recommended. |
| Sensitization | May cause an allergic skin reaction. | May cause an allergic skin reaction. | Repeated exposure can lead to sensitization. |
| Lachrymator | Yes (Strong) | Yes (Strong) | Both are powerful tear-producing agents. |
Diagram: Structural Comparison and SN2 Mechanism
Caption: Key structural differences influencing Sₙ2 reactivity.
When to Choose Each Reagent
-
Choose Benzyl Bromide when:
-
Maximum reactivity is required: For sterically hindered or electronically deactivated nucleophiles, the high electrophilicity of benzyl bromide is necessary to drive the reaction to completion.
-
Mild conditions are paramount: When working with sensitive substrates that cannot tolerate high temperatures or prolonged reaction times, benzyl bromide is the superior choice.
-
A well-established protocol is needed: Its extensive use in the literature provides a wealth of established procedures.
-
-
Choose 3,5-Dimethylbenzyl Chloride when:
-
The specific 3,5-dimethylbenzyl motif is required: This is the primary reason for its selection, as it provides a unique structural element for medicinal chemistry or materials science.
-
Lower reactivity is acceptable or desired: For highly reactive nucleophiles, a less potent electrophile can sometimes offer better control and reduce the formation of over-alkylated byproducts.
-
Cost and scale are major considerations: Benzyl chlorides are often less expensive than their bromide counterparts, which can be a significant factor in large-scale synthesis.
-
Conclusion
While benzyl bromide remains the benchmark for high-reactivity benzylation, 3,5-dimethylbenzyl chloride presents itself not as a direct replacement, but as a valuable strategic alternative. The choice between them is a classic case of balancing reactivity with structural goals, safety, and cost. Benzyl bromide's power lies in its excellent leaving group, making it the go-to reagent for challenging transformations. In contrast, 3,5-dimethylbenzyl chloride offers a tempered reactivity profile combined with the ability to introduce a specific, synthetically valuable dimethyl-substituted aromatic ring. For the discerning researcher, understanding the fundamental principles outlined in this guide allows for the intelligent selection of the right tool for the job, optimizing reaction outcomes and advancing research goals with precision and confidence.
References
-
Master Organic Chemistry (2011). What Makes A Good Leaving Group? [Online]. Available at: [Link]
-
Chemistry LibreTexts (2022). Leaving Groups. [Online]. Available at: [Link]
-
Quora (2018). What is the difference between benzyl chloride and benzyl bromide? [Online]. Available at: [Link]
- Google Patents (2015).Method for preparing benzyl chloride compound. CN104829418B. [Online].
-
Master Organic Chemistry (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Online]. Available at: [Link]
-
The Student Room (2013). Chemistry - Methyl Group Activating the Benzene Ring. [Online]. Available at: [Link]
-
Reddit (2020). Better Leaving Group: Bromide VS Chloride. [Online]. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. quora.com [quora.com]
- 6. CN104829418B - Method for preparing benzyl chloride compound - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Spectroscopic Structural Confirmation of 3,5-Dimethylbenzyl Chloride Derivatives
For researchers and professionals in drug development and synthetic chemistry, unambiguous structural confirmation of intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. Misidentification of a key intermediate, such as a substituted benzyl chloride, can lead to costly delays and compromised results. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively confirm the structure of 3,5-dimethylbenzyl chloride and distinguish it from its synthetic precursor and a common derivative.
This document moves beyond a simple recitation of data. It is designed to illuminate the causality behind spectroscopic results, providing the logical framework to interpret spectral data with confidence. Every protocol herein is presented as a self-validating system, ensuring that the data you acquire robustly supports your structural hypothesis.
The Synthetic Context: A Framework for Comparison
To establish a practical framework for our analysis, we will consider a common two-step synthesis. First, the chlorination of 3,5-dimethylbenzyl alcohol to form our target compound, 3,5-dimethylbenzyl chloride. Second, the subsequent conversion of this chloride to a simple ether derivative, 3,5-dimethylbenzyl methyl ether, via nucleophilic substitution. This synthetic pathway provides three distinct but related molecules, allowing for a direct comparison of how subtle structural changes manifest in their respective spectra.
Below is a workflow diagram illustrating the synthetic and analytical process.
Caption: Synthetic workflow from starting material to derivative with subsequent multi-technique spectroscopic analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).
The Causality Behind Chemical Shifts
The transformation from a benzyl alcohol to a benzyl chloride involves replacing a hydroxyl (-OH) group with a chlorine (-Cl) atom. This substitution has a predictable effect on the adjacent methylene (-CH₂) protons and carbon. Chlorine is more electronegative than oxygen, but the oxygen of the hydroxyl group can engage in hydrogen bonding, which can deshield the methylene protons. However, the primary effect we anticipate is the change in the electronic environment of the benzylic position.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the analyte (3,5-dimethylbenzyl alcohol, the reaction crude, or the purified chloride) in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range from -1 to 13 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire 16 scans for a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range from 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 5 seconds.
-
Acquire 1024 scans or more, as the natural abundance of ¹³C is low.
-
Data Comparison: Distinguishing Structures with NMR
The key to confirming the structure of 3,5-dimethylbenzyl chloride is to observe the disappearance of the alcohol's characteristic signals and the appearance of new signals consistent with the chloride structure.
| Compound | Functional Group Protons | Benzylic (-CH₂) Protons | Aromatic Protons | Methyl (-CH₃) Protons |
| 3,5-Dimethylbenzyl Alcohol | ~1.6-2.5 ppm (s, 1H, -OH)[1] | ~4.55 ppm (s, 2H)[1] | ~6.93 ppm (s, 3H)[1] | ~2.30 ppm (s, 6H)[1] |
| 3,5-Dimethylbenzyl Chloride | Signal Absent | ~4.50 ppm (s, 2H) | ~6.9-7.1 ppm (m, 3H) | ~2.32 ppm (s, 6H) |
| 3,5-Dimethylbenzyl Methyl Ether | Signal Absent | ~4.44 ppm (s, 2H)[2] | ~7.3 ppm (for parent benzyl methyl ether)[2] | ~2.3 ppm (s, 6H) & ~3.37 ppm (s, 3H, -OCH₃)[2] |
¹H NMR Analysis:
-
Confirmation of Chlorination: The most telling evidence for the conversion of the alcohol to the chloride is the disappearance of the broad singlet corresponding to the hydroxyl proton (-OH).
-
Benzylic Proton Shift: The chemical shift of the benzylic methylene protons (-CH₂-) is highly diagnostic. In the alcohol, it appears around 4.55 ppm.[1] Upon conversion to the chloride, this peak is expected to remain in a similar region, around 4.50 ppm. The key is the clean signal and the absence of the -OH peak.
-
Derivative Formation: The formation of the methyl ether derivative is unequivocally confirmed by the appearance of a new singlet at approximately 3.37 ppm , integrating to three protons, which is characteristic of a methoxy group (-OCH₃).[2]
Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The principle is that chemical bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a "fingerprint" of the molecule's functional groups.
The Causality Behind Vibrational Frequencies
The conversion from 3,5-dimethylbenzyl alcohol to 3,5-dimethylbenzyl chloride involves the loss of the O-H bond and the gain of a C-Cl bond. These changes will produce distinct differences in the IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a single drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Data Comparison: A Tale of Two Functional Groups
| Compound | O-H Stretch (Alcohol) | C-O Stretch (Alcohol/Ether) | C-H Stretches (Aromatic/Aliphatic) | C-Cl Stretch (Chloride) |
| 3,5-Dimethylbenzyl Alcohol | ~3300 cm⁻¹ (broad, strong) | ~1050-1150 cm⁻¹ | ~2850-3050 cm⁻¹ | Signal Absent |
| 3,5-Dimethylbenzyl Chloride | Signal Absent | Signal Absent | ~2850-3050 cm⁻¹ | ~650-800 cm⁻¹ (strong) |
| 3,5-Dimethylbenzyl Methyl Ether | Signal Absent | ~1100 cm⁻¹ (strong, C-O-C) | ~2850-3050 cm⁻¹ | Signal Absent |
IR Spectrum Analysis:
-
Confirmation of Chlorination: The most definitive change is the complete disappearance of the broad, strong absorption band between 3200-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration of the starting alcohol. Concurrently, a new, strong absorption band will appear in the "fingerprint region" between 650-800 cm⁻¹ , corresponding to the C-Cl stretching vibration.
-
Derivative Formation: When the chloride is converted to the methyl ether, the C-Cl stretch will disappear, and a strong, prominent C-O stretching band will reappear around 1100 cm⁻¹ . This C-O stretch is typically sharper than that of the corresponding alcohol.
Part 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.
The Causality Behind Fragmentation and Isotopic Patterns
The molecular ion peak (M⁺) in a mass spectrum gives the molecular weight of the compound. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This means any fragment containing a chlorine atom will appear as a pair of peaks (an "M" and "M+2" peak) separated by two mass units, with a relative intensity of 3:1. This isotopic signature is a definitive indicator of the presence of a single chlorine atom.
The fragmentation of benzyl derivatives is often dominated by the formation of the stable benzyl or tropylium cation.
Experimental Protocol: Electron Ionization (EI) GC-MS
-
Sample Preparation: Dilute the sample to approximately 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample into a gas chromatograph equipped with a standard nonpolar column (e.g., DB-5). Use a temperature program that effectively separates the components of the reaction mixture.
-
MS Detection: The eluent from the GC is directed into the mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Comparison: Isotopic Signatures and Fragmentation
Caption: Primary EI-MS fragmentation pathway for 3,5-dimethylbenzyl chloride.
| Compound | Molecular Ion (M⁺) Peak(s) (m/z) | Key Fragment(s) (m/z) | Interpretation |
| 3,5-Dimethylbenzyl Alcohol | 136 (M⁺)[1] | 118 ([M-H₂O]⁺), 107 ([M-CHO]⁺), 91 ([C₇H₇]⁺)[1] | Confirms MW of 136. Loss of water is a common fragmentation for alcohols. |
| 3,5-Dimethylbenzyl Chloride | 154 (M⁺) and 156 (M+2) | 119 ([M-Cl]⁺) | The 3:1 ratio of the 154/156 peaks is definitive proof of one chlorine atom. The base peak at 119 confirms the loss of Cl• to form the stable dimethylbenzyl cation. |
| 3,5-Dimethylbenzyl Methyl Ether | 150 (M⁺) | 119 ([M-OCH₃]⁺), 91 ([C₇H₇]⁺) | Confirms MW of 150. Loss of the methoxy radical to form the same m/z 119 cation as the chloride is expected. |
Mass Spectrometry Analysis:
-
Confirmation of Chlorination: The most unambiguous evidence is the observation of the M⁺ and M+2 ion peaks at m/z 154 and 156 with a characteristic 3:1 intensity ratio . This signature is irrefutable proof of the incorporation of a single chlorine atom. The base peak will likely shift from the molecular ion to the fragment at m/z 119, representing the stable 3,5-dimethylbenzyl cation formed upon loss of the chlorine radical.
-
Distinguishing from Starting Material: The molecular weight shift from 136 (alcohol) to 154/156 (chloride) is a clear indicator of the reaction's success.
-
Derivative Confirmation: The ether derivative will show a molecular ion at m/z 150, lacking the chlorine isotope pattern. Its fragmentation will also likely yield a strong peak at m/z 119, demonstrating the facile loss of the methoxy group.
Conclusion: A Triad of Evidence
Relying on a single spectroscopic technique for structural confirmation is a precarious approach. As demonstrated, a comprehensive and logical application of NMR, IR, and MS provides a self-validating triad of evidence.
-
NMR provides the complete molecular framework, confirming the connectivity of all atoms.
-
IR offers a rapid and definitive check for the presence or absence of key functional groups.
-
MS confirms the molecular weight and, in the case of 3,5-dimethylbenzyl chloride, provides the unmistakable isotopic signature of the incorporated chlorine atom.
By understanding the causality behind the spectral data and comparing the product against both its precursor and a logical derivative, researchers can achieve the highest level of confidence in their structural assignments, ensuring the integrity and success of their scientific endeavors.
References
-
PubChem. 3,5-Dimethylbenzyl alcohol. National Center for Biotechnology Information. [Link]
-
AOBChem. 3,5-Dimethylbenzyl chloride. [Link]
-
Cheméo. Chemical Properties of 1-Chloromethyl-3,5-dimethylbenzene (CAS 2745-54-2). [Link]
-
PubChem. Benzyl methyl ether. National Center for Biotechnology Information. [Link]
Sources
Kinetic studies of 3,5-Dimethylbenzyl chloride reactions
An In-Depth Technical Guide to the Kinetic Analysis of 3,5-Dimethylbenzyl Chloride Reactions
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting kinetic studies of 3,5-dimethylbenzyl chloride. We will delve into the mechanistic nuances of its reactions, compare its expected behavior with alternative substrates, and provide field-proven experimental protocols to ensure data integrity and reproducibility.
Introduction: Why Study 3,5-Dimethylbenzyl Chloride?
Nucleophilic substitution reactions are a cornerstone of organic synthesis. Benzyl halides, in particular, represent a fascinating class of substrates as they occupy the mechanistic borderline between first-order (SN1) and second-order (SN2) pathways.[1][2] The structure of 3,5-dimethylbenzyl chloride makes it an exemplary candidate for detailed kinetic analysis. As a primary halide, it should sterically favor an SN2 reaction. However, the benzylic position can stabilize a potential carbocation intermediate through resonance, opening the door to an SN1 pathway.[3]
The two methyl groups at the meta positions exert a weak, electron-donating inductive effect. This subtly stabilizes the carbocation, making the SN1 route more plausible than for unsubstituted benzyl chloride, yet less so than for substrates with powerful electron-donating groups at the ortho or para positions. Understanding the precise kinetic behavior of this molecule allows us to probe the delicate balance of electronic, steric, and solvent effects that govern reaction mechanisms.
The Mechanistic Framework: A Battle of Pathways
The solvolysis of a benzylic halide in a solvent (SOH) can proceed through two distinct pathways, the concerted SN2 mechanism or the stepwise SN1 mechanism.
-
SN2 (Substitution Nucleophilic Bimolecular): In this pathway, the solvent molecule attacks the electrophilic carbon at the same time as the chloride leaving group departs. The reaction proceeds through a single, high-energy transition state where both the nucleophile and the leaving group are partially bonded to the carbon. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile (the solvent).
-
SN1 (Substitution Nucleophilic Unimolecular): This pathway involves two steps. First, the C-Cl bond breaks heterolytically in a slow, rate-determining step to form a planar benzylic carbocation intermediate. This intermediate is stabilized by resonance, delocalizing the positive charge into the aromatic ring. In the second, fast step, a solvent molecule attacks the carbocation to form the final product. The rate is dependent only on the concentration of the substrate.
The choice between these pathways is highly sensitive to the substrate's structure, the solvent's properties, and the nucleophile's strength.[4]
Caption: Competing SN1 (stepwise) and SN2 (concerted) mechanisms for benzylic halide solvolysis.
Probing Mechanism with Linear Free-Energy Relationships
To quantitatively dissect the reaction mechanism, we turn to physical organic chemistry tools, most notably the extended Grunwald-Winstein equation.[5][6] This equation correlates the change in reaction rate constant (k) in various solvents with the properties of those solvents.
log(k/k₀) = lNT + mYCl
Where:
-
k is the rate constant in a given solvent, and k₀ is the rate in the reference solvent (80% ethanol/20% water).
-
YCl is the solvent ionizing power parameter, which measures a solvent's ability to stabilize a developing carbocation and assist in leaving group departure. It is derived from the solvolysis of 1-adamantyl chloride, a model SN1 substrate.[6]
-
NT is the solvent nucleophilicity parameter, which measures the solvent's ability to act as a nucleophile. It is derived from the solvolysis of the S-methyldibenzothiophenium ion, a model SN2 substrate.[6]
-
m is the sensitivity of the reaction to the solvent's ionizing power. A high m value (≈ 1.0) indicates a large amount of charge separation in the transition state, characteristic of an SN1 mechanism.
-
l is the sensitivity of the reaction to the solvent's nucleophilicity. A high l value (≈ 1.0) signifies a transition state where nucleophilic attack is highly important, characteristic of an SN2 mechanism.
By measuring the solvolysis rate of 3,5-dimethylbenzyl chloride across a wide range of solvents and fitting the data to this equation, we can determine the l and m values, providing a quantitative fingerprint of the transition state's nature.
Comparative Performance: Benchmarking 3,5-Dimethylbenzyl Chloride
The table below presents a representative comparison to illustrate where 3,5-dimethylbenzyl chloride is expected to fall. It includes benchmark data for a classic SN1 substrate (tert-butyl chloride) and a classic SN2 substrate (ethyl chloride), alongside hypothesized data for 3,5-dimethylbenzyl chloride that reflects its anticipated borderline character.
| Substrate | Typical Mechanism | Expected l Value (Sensitivity to NT) | Expected m Value (Sensitivity to YCl) | Relative Rate in 50% Ethanol (Illustrative) |
| tert-Butyl Chloride | SN1 | ~0.0 | ~1.0 | 1000 |
| 3,5-Dimethylbenzyl Chloride | Borderline (SN1/SN2) | ~0.6 - 0.8 | ~0.5 - 0.7 | 100 |
| Benzyl Chloride | Borderline (SN1/SN2) | ~0.8 - 1.0 | ~0.4 - 0.6 | 80 |
| Ethyl Chloride | SN2 | ~1.0 | ~0.3 | 1 |
This comparison highlights the expected intermediate nature of 3,5-dimethylbenzyl chloride. Its m value would likely be higher than a pure SN2 substrate, indicating significant charge separation at the transition state, while its l value would be substantial, confirming the importance of solvent nucleophilic participation.
Experimental Protocol: A Validating Kinetic Study via Conductometry
To generate the high-quality data needed for a Grunwald-Winstein analysis, a robust and self-validating experimental protocol is essential. Conductometry is an ideal technique for monitoring solvolysis reactions that produce ions, such as the H+ and Cl- generated during the hydrolysis of 3,5-dimethylbenzyl chloride.[8][9]
Caption: Workflow for a conductometric kinetic study of solvolysis.
Step-by-Step Methodology
-
Solvent Preparation: Prepare a series of high-purity binary solvent mixtures (e.g., aqueous ethanol, aqueous acetone, aqueous trifluoroethanol) by mass to ensure accuracy.
-
Substrate Stock Solution: Prepare a concentrated stock solution (~0.1 M) of 3,5-dimethylbenzyl chloride in a small amount of a dry, non-reactive solvent like acetonitrile or acetone.
-
Causality: A concentrated stock allows for a very small injection volume, minimizing perturbation of the solvent composition in the reaction cell.
-
-
Thermostatic Control: Place a known volume of the desired solvent mixture into a jacketed conductivity cell connected to a circulating water bath. Maintain the temperature to at least ±0.02°C.
-
Causality: Reaction rates are highly sensitive to temperature. Precise control is the single most critical factor for reproducibility.
-
-
Equilibration: Allow the solvent to equilibrate thermally and wait for the baseline conductivity reading to stabilize.
-
Initiation of Reaction: Using a microliter syringe, inject a small aliquot (e.g., 5-10 µL) of the stock solution into the vigorously stirred solvent. The final substrate concentration should be low (~10-4 M) to ensure first-order kinetics.
-
Data Acquisition: Immediately begin recording the conductivity of the solution as a function of time. Continue data collection for at least two reaction half-lives.
-
Data Analysis: The first-order rate constant, k, is determined by plotting the natural logarithm of the change in conductance over time. The expression ln(G∞ - Gt) versus time (t) will yield a straight line with a slope of -k. (Where Gt is the conductance at time t, and G∞ is the final conductance after the reaction is complete).
-
Trustworthiness: This method provides a self-validating system. A linear plot with a high correlation coefficient (R² > 0.999) confirms that the reaction follows first-order kinetics as expected for a solvolysis reaction.
-
-
Replication: Repeat the entire process for each solvent system at least three times to calculate an average rate constant and standard deviation, ensuring statistical validity.
Conclusion
The kinetic analysis of 3,5-dimethylbenzyl chloride serves as a powerful case study in the elucidation of reaction mechanisms. Its structure places it at the critical juncture between SN1 and SN2 pathways, making its behavior exquisitely sensitive to the surrounding solvent environment. By employing rigorous experimental techniques like conductometry and interpreting the results through the lens of the Grunwald-Winstein equation, researchers can gain a deep, quantitative understanding of the factors that drive nucleophilic substitution. This guide provides the strategic framework and practical protocols necessary to undertake such an investigation, enabling the generation of precise, reliable data for mechanistic comparison and interpretation.
References
- Patents, G. (n.d.). Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction.
- Richard, J. P., et al. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.
- Patsnap. (n.d.). Industrial production method of 3, 5-Dimethylbenzoyl chloride. Eureka.
- Kevill, D. N., & d'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC.
- PubChem. (n.d.). 3,5-Dimethylbenzoyl Chloride.
- Kevill, D. N., & d'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. MDPI.
- Reddit. (n.d.). Benzyl chloride to benzyl alcohol SN1 or SN2?
- Kevill, D. N., & d'Souza, M. J. (n.d.). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. NIH.
- Ryu, Z. H., et al. (n.d.). Kinetic and Theoretical Consideration of 3,4- and 3,5-Dimethoxybenzoyl Chlorides Solvolyses. Korea Science.
- Patents, G. (n.d.). CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides.
- ResearchGate. (2019). (PDF) Conductometric Studies Of Kinetics Of Ionic Reaction Between Ag+ And Cl- In Aqueous Solution.
- Carver, J. S. (n.d.). Application of the extended Grunwald-Winstein equation to the solvolys. Huskie Commons.
- ResearchGate. (n.d.). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
- The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube.
- ChemicalBook. (n.d.). 3,5-Dimethoxybenzyl chloride synthesis.
- Scribd. (n.d.). Protocol Conductimetry.
- ChemicalBook. (n.d.). 3,5-Dimethylbenzoyl chloride | 6613-44-1.
- Lavorante, M. J., & Franco, J. I. (n.d.). Conductometric titration as a technique to determine variation in conductivity in perfluorosulfonic acid materials for fuel cells and electrolyzers. OICC Press.
- Quora. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?
- Ashenhurst, J. (n.d.). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
Sources
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. oiccpress.com [oiccpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
